molecular formula C24H27NO6 B1437194 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid CAS No. 1246651-90-0

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Cat. No. B1437194
M. Wt: 425.5 g/mol
InChI Key: XXXSUGLINJXRGT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Application in Amino Acids : This compound has been utilized in the synthesis of various amino acids and their derivatives. For example, Adamczyk et al. (2001) synthesized (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, using a precursor similar to the queried compound (Adamczyk & Reddy, 2001). Similarly, Nimje et al. (2020) reported on the synthesis of differentially protected azatryptophan derivatives using a related compound, demonstrating its role in peptide-based drug discovery (Nimje et al., 2020).

  • Self-Assembled Structures in Material Science : The compound has applications in material science and nanotechnology, particularly in forming self-assembled structures. Kshtriya et al. (2021) reported the self-assembly of Fmoc variant of this compound under different conditions, leading to various morphologies. This showcases its potential in designing novel architectures for material science applications (Kshtriya et al., 2021).

  • Solid-Phase Peptide Synthesis : It's widely used in solid-phase peptide synthesis (SPPS). The compound acts as a protecting group or handle in SPPS, enabling the synthesis of complex peptides. For instance, Han et al. (1996) utilized a derivative of this compound for the synthesis of C-terminal peptide amides under mild conditions, highlighting its significance in peptide chemistry (Han et al., 1996).

  • Preparation of Amino Acid Derivatives : It is instrumental in preparing various amino acid derivatives. For instance, Maity and Strömberg (2014) synthesized a derivative of the compound for use in peptide studies (Maity & Strömberg, 2014).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSUGLINJXRGT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Chambon, S Talano, C Millois, L Dumais, R Pierre… - Tetrahedron, 2018 - Elsevier
During our search for topically-active Caspase-1 inhibitors, we identified a novel class of potent inhibitors based on a 1,3,5-trisubstituted uracil motif equipped with an l-aspartate semi-…
Number of citations: 4 www.sciencedirect.com

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